tert-Butyl cyanoacetate undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines.
tert-Butyl cyanoacetate
CAS No.: 1116-98-9
Cat. No.: VC21075126
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116-98-9 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | tert-butyl 2-cyanoacetate |
| Standard InChI | InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3 |
| Standard InChI Key | BFNYNEMRWHFIMR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CC#N |
| Canonical SMILES | CC(C)(C)OC(=O)CC#N |
Introduction
Chemical Identity and Structure
tert-Butyl cyanoacetate is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It contains a cyano group (C≡N) and a tert-butyl ester group connected to a methylene carbon. The compound is also known by several synonyms, including tert-butyl 2-cyanoacetate, cyanoacetic acid tert-butyl ester, and acetic acid, cyano-, 1,1-dimethylethyl ester .
Nomenclature and Identification
The compound is systematically identified through various chemical databases and nomenclature systems:
| Parameter | Value |
|---|---|
| CAS Number | 1116-98-9 |
| IUPAC Name | tert-butyl 2-cyanoacetate |
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| MDL Number | MFCD00001938 |
| InChI Key | BFNYNEMRWHFIMR-UHFFFAOYSA-N |
| SMILES | C(OC(C)(C)C)(=O)CC#N |
| BRN | 1755933 |
Table 1: Chemical identifiers for tert-Butyl cyanoacetate
Physical and Chemical Properties
tert-Butyl cyanoacetate is characterized as a clear colorless to yellowish liquid with specific physical and chemical properties that determine its behavior in various reaction conditions and applications.
Physical Characteristics
The compound exists as a liquid at room temperature with the following physical properties:
Table 2: Physical properties of tert-Butyl cyanoacetate
Chemical Properties
The chemical characteristics of tert-Butyl cyanoacetate are primarily defined by its functional groups:
Table 3: Chemical properties of tert-Butyl cyanoacetate
The compound contains two reactive functional groups: the nitrile (cyano) group and the tert-butyl ester. The nitrile group serves as a versatile functional handle for various transformations, while the tert-butyl ester provides protection that can be selectively removed under acidic conditions .
Synthesis Methods
Several methods for synthesizing tert-Butyl cyanoacetate have been reported in the literature, with varying approaches depending on the available reagents and desired scale.
Synthesis from Cyanoacetic Acid and tert-Butanol
One of the most common methods involves the esterification of cyanoacetic acid with tert-butanol using appropriate coupling reagents:
Using DCC and DMAP
A highly efficient procedure involves the use of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP):
"2-Cyanoacetic acid (1.701 g, 20 mmol) was suspended in acetonitrile (20 ml) and tert-butanol (2.391 ml, 25.00 mmol). To this, a solution of N,N′-Dicyclohexylcarbodiimide (4.54 g, 22.00 mmol) in DCM (22 ml) was added under stirring at RT. The reaction mixture was stirred for 30 minutes, then filtered through Celite, and the solvents were evaporated."
This method produces tert-Butyl cyanoacetate with complete conversion as indicated by proton NMR analysis .
Alternative Method with DCC
Another protocol specifies:
"Under argon, cyanoacetic acid (7.16 mmol) and t-butanol (6.51 mmol) are dissolved in anhydrous dichloromethane (30 mL) and cooled to 0°C. DCC (7.16 mmol) and DMAP (cat.) are added to the solution. The medium is stirred for 4 hours at 0°C and 1 h at room temperature. The reaction mixture is filtered, then concentrated under reduced pressure. The thereby obtained is purified by column chromatography (SiO2, 20% EtOAc/cyclohexane) in order to obtain the t-butyl ester as a colorless oil (86%)."
These synthesis methods highlight the utility of carbodiimide coupling agents in the esterification of cyanoacetic acid with tert-butanol to produce tert-Butyl cyanoacetate in good yields.
Purification Techniques
After synthesis, tert-Butyl cyanoacetate often requires purification to achieve the desired purity for further applications.
Column Chromatography
For smaller scale preparations, column chromatography can be employed using silica gel with appropriate solvent systems:
"The product... was purified by column chromatography (SiO2, 20% EtOAc/cyclohexane) in order to obtain the t-butyl ester as a colorless oil (86%)."
Quality Control
The purity of tert-Butyl cyanoacetate can be assessed using spectroscopic methods:
"The IR spectrum of a film should have bands at 1742 (ester CO) and 2273 (CN), but no band at ca 3500 broad (OH) cm^-1."
Additionally, proton NMR spectroscopy provides a reliable method for confirming the structure and purity:
"1H NMR (400 MHz, CDCl3) δ 3.37 (s, 2H), 1.50 (s, 9H)."
Spectroscopic Data
Spectroscopic data is crucial for structure confirmation and purity assessment of tert-Butyl cyanoacetate.
Nuclear Magnetic Resonance Spectroscopy
The proton NMR spectrum of tert-Butyl cyanoacetate displays characteristic signals:
"1H NMR (400 MHz, CDCl3) δ 3.37 (s, 2H), 1.50 (s, 9H)."
This spectrum shows two distinct signals: a singlet at 3.37 ppm corresponding to the methylene protons adjacent to both the cyano and carbonyl groups, and a singlet at 1.50 ppm from the nine protons of the tert-butyl group.
Infrared Spectroscopy
The IR spectrum of tert-Butyl cyanoacetate features characteristic absorption bands:
"The IR spectrum of a film should have bands at 1742 (ester CO) and 2273 (CN) cm^-1."
These diagnostic bands confirm the presence of the key functional groups in the molecule.
Applications in Chemical Synthesis
tert-Butyl cyanoacetate serves as an important building block in various synthetic applications due to its dual functionality.
Synthesis of Complex Molecules
The compound has several documented applications in organic synthesis:
Vinylogous Urea Synthesis
"tert-Butyl cyanoacetate is used in the synthesis of vinylogous urea."
Synthesis of tert-Butyl Phenylcyanoacrylates
"It is also used in the synthesis of tert-butyl phenylcyanoacrylates."
Nucleoside Synthesis
"It is also used as a new additive for the sugar nucleoside base coupling step en route to DAPD with improved β-selectivity."
Isoquinoline Synthesis
"tert-Butyl cyanoacetate undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines."
Reactions with Hypervalent Iodine Compounds
Recent literature suggests that tert-Butyl cyanoacetate can participate in reactions with hypervalent iodine(III) compounds:
"The reaction proceeds even when ethyl or tert-butyl groups are used instead of methyl groups in the ester moiety of the substrate... The proposed reaction mechanism...starts from the initial coordination of PhICl2 with the alkyne triple bond..."
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume